Ethyl 2,4-dichloroquinazoline-8-carboxylate
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Overview
Description
Ethyl 2,4-dichloroquinazoline-8-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,4-dichloroquinazoline-8-carboxylate typically involves the reaction of 2,4-dichloroaniline with ethyl glyoxalate under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis, metal-mediated reactions, and phase-transfer catalysis are commonly employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4-dichloroquinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline ring, leading to the formation of different analogs.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce various substituents into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or toluene, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives with potential biological activities. These derivatives can be further explored for their pharmacological properties and applications in medicinal chemistry .
Scientific Research Applications
Ethyl 2,4-dichloroquinazoline-8-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing other quinazoline derivatives with potential biological activities.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 2,4-dichloroquinazoline-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Ethyl 2,4-dichloroquinazoline-8-carboxylate include other quinazoline derivatives, such as:
- 2,4-Dichloroquinazoline
- Ethyl quinazoline-8-carboxylate
- 2,4-Disubstituted thiazoles
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both ethyl and dichloro groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C11H8Cl2N2O2 |
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Molecular Weight |
271.10 g/mol |
IUPAC Name |
ethyl 2,4-dichloroquinazoline-8-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-2-17-10(16)7-5-3-4-6-8(7)14-11(13)15-9(6)12/h3-5H,2H2,1H3 |
InChI Key |
MCCGORHEDCGBGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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